Cas no 15510-09-5 (Butanediamide,N1,N4-diphenyl-)
Butanediamide,N1,N4-diphenyl- structure
Product Name:Butanediamide,N1,N4-diphenyl-
Numero CAS:15510-09-5
MF:C16H16N2O2
MW:268.310443878174
CID:142802
PubChem ID:270325
Update Time:2025-04-19
Butanediamide,N1,N4-diphenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanediamide,N1,N4-diphenyl-
- Butanediamine, N,N'-diphenyl-
- Benzamide, 2-hydroxy-N,N-diphenyl-
- Bernsteinsaeure-dianilid
- CTK2B0896
- N,N-Diphenyl-salicylamid
- N,N-diphenyl-salicylamide
- N,N'-Diphenyl-succinamid
- N,N'diphenylsuccinamide
- N,N'-diphenylsuccinamide
- N,N'-diphenyl-succinamide
- Salicylsaeure-diphenylamid
- Succinanilid
- succinic acid dianilide
- Succinanilide
- N~1~,N~4~-Diphenylbutanediimidic acid
- NOEOAZMRAXYIEK-UHFFFAOYSA-N
- DTXSID80935129
- Butanediamide,N'-diphenyl-
- SR-01000253056-2
- NSC-112704
- N,N'-diphenylbutanediamide
- 15510-09-5
- N,N''-diphenylsuccinamide
- Cambridge id 7161771
- N,N''-diphenylbutanediamide
- AKOS000493242
- SCHEMBL3342586
- Succinphenylamid
- HMS1589B03
- BDBM67457
- Butanediamine,N'-diphenyl-
- SR-01000253056
- cid_270325
- SR-01000253056-1
- CHEMBL1332917
- N-Phenyl-N'-phenylbutane-1,4-diamide
- NSC112704
- Oprea1_360589
- Oprea1_175830
- Butanediamide, N,N'-diphenyl-
-
- Inchi: 1S/C16H16N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
- Chiave InChI: NOEOAZMRAXYIEK-UHFFFAOYSA-N
- Sorrisi: O=C(CCC(NC1C=CC=CC=1)=O)NC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 268.12128
- Massa monoisotopica: 268.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 286
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 58.2Ų
Proprietà sperimentali
- Densità: 1.239
- Punto di ebollizione: 570.4°C at 760 mmHg
- Punto di infiammabilità: 228.2°C
- Indice di rifrazione: 1.65
- PSA: 58.2
- LogP: 3.19000
Butanediamide,N1,N4-diphenyl- Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
15510-09-5 (Butanediamide,N1,N4-diphenyl-) Prodotti correlati
- 2364-50-3(3-Methyl-N-phenylbutanamide)
- 24731-73-5(N,N'-(1,4-Phenylene)bis(acetoacetamide))
- 59690-89-0(N-(4-Aminophenyl)propanamide)
- 22987-10-6(N-(3-aminophenyl)propanamide)
- 19246-04-9(2'-Isopropylacetanilide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso